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Compound of Interest

Compound Name:
3-[(3-Chlorobenzyl)oxy]piperidine

hydrochloride

CAS No.: 1185301-25-0

Cat. No.: B1463646 Get Quote

High-Fidelity Scaffold for CNS-Targeted Medicinal Chemistry[1]

Executive Summary
3-((3-Chlorobenzyl)oxy)piperidine hydrochloride (CAS: 1185301-25-0) is a privileged

heterocyclic building block utilized primarily in the synthesis of G-Protein Coupled Receptor

(GPCR) modulators and monoamine transporter inhibitors.[1] Structurally, it combines a semi-

rigid piperidine core with a lipophilic 3-chlorobenzyl ether moiety.[1] This specific topology

allows the molecule to serve as a versatile pharmacophore, particularly in the development of

histamine H3 antagonists, sigma receptor ligands, and serotonin modulators.

This guide provides a comprehensive technical analysis of the compound's physicochemical

properties, synthetic accessibility, and application in Structure-Activity Relationship (SAR)

campaigns.[1]

Physicochemical Profile
Understanding the fundamental properties of this salt is critical for assay development and

formulation. The hydrochloride salt form enhances water solubility compared to the free base,

facilitating aqueous buffer preparation for in vitro assays.
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Property Value / Description

IUPAC Name
3-[(3-chlorophenyl)methoxy]piperidine

hydrochloride

CAS Number 1185301-25-0

Molecular Formula C₁₂H₁₆ClNO[1][2][3] · HCl

Molecular Weight 262.18 g/mol (Salt); 225.72 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility Water (>20 mg/mL), DMSO, Methanol

pKa (Calc.) ~9.2 (Piperidine Nitrogen)

logP (Calc.)
2.8 (Free Base) – Indicates good BBB

permeability potential

H-Bond Donors/Acceptors 2 Donors (NH, HCl), 2 Acceptors (N, O)

Synthetic Methodology & Validation
The synthesis of 3-((3-Chlorobenzyl)oxy)piperidine hydrochloride requires precise control over

regioselectivity to avoid N-alkylation.[1] The industry-standard protocol utilizes a protective

group strategy (Boc-protection) followed by Williamson ether synthesis.[1]

Reaction Logic Visualization
The following diagram illustrates the critical pathway from commercially available starting

materials to the final hydrochloride salt.

3-Hydroxypiperidine Step 1: N-Protection
(Boc2O, TEA, DCM) N-Boc-3-Hydroxypiperidine

Step 2: Ether Formation
(NaH, DMF, 0°C -> RT)

3-Chlorobenzyl Bromide

N-Boc-3-((3-Cl-Bn)oxy)piperidine Step 3: Deprotection & Salt Formation
(4M HCl in Dioxane) Target HCl Salt
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Figure 1: Validated synthetic workflow for preventing N-alkylation side reactions.

Detailed Experimental Protocol
Objective: Synthesis of 3-((3-Chlorobenzyl)oxy)piperidine HCl from N-Boc-3-hydroxypiperidine.

Reagents:

N-Boc-3-hydroxypiperidine (1.0 eq)[1]

3-Chlorobenzyl bromide (1.1 eq)[1]

Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

DMF (Anhydrous)[1]

HCl (4M in Dioxane)[1]

Step-by-Step Procedure:

Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-

3-hydroxypiperidine in anhydrous DMF. Cool to 0°C.

Deprotonation: Carefully add Sodium Hydride portion-wise. Stir at 0°C for 30 minutes until

gas evolution ceases. Critical Control Point: Ensure complete deprotonation to maximize

yield.

Alkylation: Add 3-Chlorobenzyl bromide dropwise. Allow the reaction to warm to room

temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

Work-up: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine,

dry over Na₂SO₄, and concentrate.

Deprotection: Dissolve the crude intermediate in minimal Dioxane. Add 4M HCl in Dioxane (5

eq) at 0°C. Stir at room temperature for 2 hours.

Isolation: The product precipitates as a white solid. Filter, wash with diethyl ether (to remove

non-polar impurities), and dry under vacuum.
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Biological Applications & SAR Logic
This building block is highly valued because it mimics the "biogenic amine" motif found in

neurotransmitters while adding a hydrophobic "anchor" (the chlorobenzyl group).[1]

Pharmacophore Integration
The 3-((3-Chlorobenzyl)oxy)piperidine motif is frequently employed to target:

Histamine H3 Receptors: The basic nitrogen mimics the histamine imidazole/amine, while

the ether linker provides optimal spacing for the hydrophobic pocket.

Sigma Receptors (σ1/σ2): The chlorobenzyl group enhances affinity for the sigma receptor

hydrophobic regions.[1]

Monoamine Transporters (SERT/NET): Used as a scaffold to design reuptake inhibitors.[1]

Structural Logic Diagram
This diagram explains how this specific fragment interacts with typical GPCR binding pockets.

3-((3-Chlorobenzyl)oxy)piperidine

Secondary Amine (Basic Center)
Interaction: Aspartate Residue (Ionic Bond)

Ether Oxygen
Interaction: H-Bond Acceptor / Spacer

3-Chlorophenyl Ring
Interaction: Pi-Pi Stacking / Hydrophobic Pocket

Histamine H3 Receptor
(Antagonist Activity)

 Critical for Binding  Enhances Potency

Sigma-1 Receptor
(Modulator Activity)

 Selectivity Driver

Click to download full resolution via product page

Figure 2: Pharmacophore mapping of the title compound against CNS targets.[1]
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Handling, Stability, and Safety
As a hydrochloride salt, the compound is hygroscopic. Proper storage is essential to maintain

stoichiometry and prevent hydrolysis or degradation.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) in a desiccator.

Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents.

Safety (GHS Classification):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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